molecular formula C21H14F3NO B4621049 1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone

1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B4621049
M. Wt: 353.3 g/mol
InChI Key: OUZKGNYYXUXSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone is a compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Material: The synthesis begins with 9-benzyl-9H-carbazole.

    Functionalization: The carbazole is functionalized at the 3-position to introduce the ethanone moiety.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:

    Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent charge transport properties.

    Materials Science: Used in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbazole moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

    9-Benzyl-9H-carbazole: A precursor in the synthesis of 1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone.

    Poly(2,7-carbazole): A polymer with similar optoelectronic properties.

    Poly(3,6-carbazole): Another polymer with distinct electronic properties.

Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.

Properties

IUPAC Name

1-(9-benzylcarbazol-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3NO/c22-21(23,24)20(26)15-10-11-19-17(12-15)16-8-4-5-9-18(16)25(19)13-14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZKGNYYXUXSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)C(F)(F)F)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone
Reactant of Route 3
Reactant of Route 3
1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone
Reactant of Route 4
Reactant of Route 4
1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone
Reactant of Route 5
Reactant of Route 5
1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone
Reactant of Route 6
Reactant of Route 6
1-(9-Benzylcarbazol-3-yl)-2,2,2-trifluoroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.